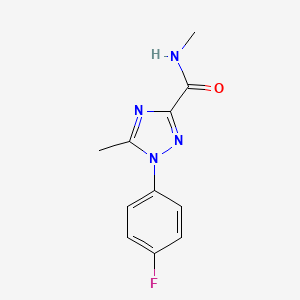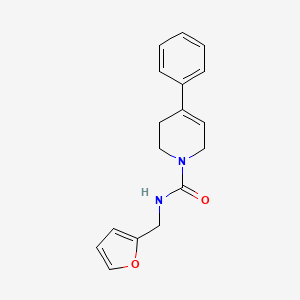![molecular formula C13H11N3OS B7455086 5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine](/img/structure/B7455086.png)
5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine is a compound that has gained attention in the scientific community due to its potential use as a pharmaceutical agent. This compound has been studied for its ability to inhibit certain enzymes and has shown promise in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine involves the inhibition of certain enzymes such as phosphodiesterase. This inhibition leads to an increase in the levels of cyclic nucleotides, which in turn leads to smooth muscle relaxation and vasodilation. This mechanism of action has been investigated for its potential use in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine have been extensively studied. It has been shown to have vasodilatory effects and has been investigated for its potential use in the treatment of diseases such as hypertension and erectile dysfunction. Additionally, it has been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of diseases such as asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine in lab experiments is its ability to inhibit certain enzymes such as phosphodiesterase. This inhibition can lead to an increase in the levels of cyclic nucleotides, which can be measured and used to assess the effectiveness of the compound. However, one limitation is that the synthesis of this compound is a complex process that requires several steps, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of 5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine. One potential direction is the investigation of its use in the treatment of diseases such as hypertension and erectile dysfunction. Additionally, further research could be conducted to investigate its anti-inflammatory effects and its potential use in the treatment of diseases such as asthma and COPD. Furthermore, the development of new synthesis methods that are more efficient and cost-effective could lead to increased production of this compound and its use in a wider range of applications.
Métodos De Síntesis
The synthesis of 5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine is a complex process that involves several steps. The initial step involves the reaction between 2,4-dichloropyrimidine and 3-hydroxy-2-methyl-4-pyridinylmethanol. This reaction is carried out in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiophene in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
The compound 5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine has been extensively studied for its potential use as a pharmaceutical agent. It has been shown to inhibit certain enzymes such as phosphodiesterase and has been investigated for its potential use in the treatment of diseases such as asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction.
Propiedades
IUPAC Name |
5,6-dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-9(2)18-13-11(8)12(15-7-16-13)17-10-4-3-5-14-6-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBOUFXWIZALMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Cyclopropyl-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455020.png)
![2-[(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)methyl]benzonitrile](/img/structure/B7455024.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)


![1-(2-ethylphenyl)-5-oxo-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7455052.png)
![3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455067.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)

![N-(1-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455096.png)